molecular weight and properties of DL-Serine (3-13C)
molecular weight and properties of DL-Serine (3-13C)
Technical Whitepaper: DL-Serine (3-13C) Physicochemical Characterization, Synthesis, and Bioanalytical Applications
Executive Summary
This technical guide provides a comprehensive analysis of DL-Serine (3-13C) , a stable isotope-labeled amino acid racemate. Unlike its enantiopure counterpart (L-Serine), the DL-form presents unique physicochemical properties—specifically in solubility and crystal lattice energy—that serve as critical quality control markers. This document details the molecular weight derivation, synthesis via the glycine-formaldehyde aldol route, and a self-validating analytical protocol using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). It further explores its application in metabolic flux analysis (MFA), specifically tracing the one-carbon pool through the serine hydroxymethyltransferase (SHMT) pathway.
Part 1: Physicochemical Profile
Molecular Weight & Isotopic Calculation
The precise molecular weight of DL-Serine (3-13C) differs from natural abundance serine due to the neutron addition at the C3 position (the hydroxymethyl group).
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Chemical Formula: HO-¹³CH₂-CH(NH₂)-COOH[1]
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Molecular Weight Calculation:
-
Natural Serine (C₃H₇NO₃): 105.093 g/mol
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Mass Shift: The substitution of ¹²C (12.00000 Da) with ¹³C (13.00335 Da) adds exactly 1.00335 Da .
-
Labeled MW:
-
| Property | Value | Notes |
| Molecular Weight | 106.10 g/mol | Monoisotopic mass (M+H)⁺ in MS will be ~107.10 |
| Isotopic Purity | ≥ 99 atom % ¹³C | Critical for background noise reduction in NMR/MS |
| Appearance | White Crystalline Powder | Forms monoclinic prisms (DL) vs. platelets (L) |
| Melting Point | ~240°C (dec) | Significantly higher than L-Serine (222°C) |
| Solubility (H₂O) | ~50.2 g/L (25°C) | Drastically lower than L-Serine (~360 g/L) |
The "Racemic Effect" on Solubility (Critical QC Parameter)
A common error in handling DL-Serine is assuming it shares the high solubility of L-Serine.
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Mechanism: DL-Serine crystallizes in a lattice where D- and L-enantiomers form strong intermolecular hydrogen bonds (specifically between the -OH of one and the -COOH of the other).[2] This lattice is thermodynamically more stable than the pure enantiomer lattice.
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Thermodynamics: The crystallization of DL-Serine from a mixture of D and L solutions is exothermic (
), resulting in a lattice energy that resists dissolution. -
Practical Implication: If your sample dissolves easily at >100 g/L, it is likely not racemic DL-Serine , but rather the pure L- or D-form. This serves as an immediate, low-cost purity check.
Part 2: Synthesis & Production
The synthesis of DL-Serine (3-13C) typically follows the Aldol Condensation route, which is preferred for its atom economy and direct introduction of the label.
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Precursors: Glycine (unlabeled) + [¹³C]Formaldehyde.
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Catalyst: Basic conditions (OH⁻) or a Copper(II) complex.
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Reaction:
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Stereochemistry: Without chiral auxiliaries, this reaction yields a racemic mixture (DL), satisfying the target composition.
Part 3: Self-Validating Analytical Protocols
To ensure scientific integrity, the identity of DL-Serine (3-13C) must be validated using a workflow where each step confirms the previous one.
Workflow Diagram
Caption: Self-validating workflow. Step 1 distinguishes DL from L form. Step 2 confirms isotopic mass. Step 3 confirms label position.
Mass Spectrometry (MS) Validation
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Ionization: ESI Positive Mode.
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Parent Ion: Observe
m/z. -
Fragmentation Logic (Label Localization): To prove the label is at C3 (side chain) and not C1 (carboxyl) or C2 (alpha):
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Fragment A ($[M-COOH]^+ $): Loss of carboxyl group (45 Da).
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Unlabeled Serine:
m/z. -
3-13C Serine:
m/z. (Retains the label).
-
-
Fragment B ($[CH_2OH]^+ $): Side chain cleavage.
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Unlabeled: 31 m/z.
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3-13C Serine: 32 m/z. (Label is isolated).
-
-
Validation: If you see m/z 62 and m/z 32, the label is definitively at C3.
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Nuclear Magnetic Resonance (NMR)
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¹³C-NMR (Proton Decoupled):
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Signal: A dominant singlet at ~61.0 - 62.0 ppm .
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Interpretation: This shift corresponds to the primary alcohol carbon (
). -
Absence of Coupling: Since C2 is ¹²C (natural abundance), there is no strong C-C splitting (J-coupling), resulting in a clean singlet (unlike U-¹³C serine which shows complex multiplets).
-
Part 4: Bioanalytical Applications
Metabolic Flux Analysis (One-Carbon Metabolism)
DL-Serine (3-13C) is a probe for the One-Carbon (1C) Pool . In biological systems (using the L-enantiomer component), the C3 carbon is the primary donor of methylene groups for folate metabolism.
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Mechanism: Serine Hydroxymethyltransferase (SHMT) transfers the labeled C3 from Serine to Tetrahydrofolate (THF).[3]
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Products:
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Glycine: Unlabeled (derived from Serine C1-C2).
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5,10-Methylene-THF: Labeled (derived from Serine C3).
-
-
Downstream Tracing: The labeled carbon from Methylene-THF is incorporated into:
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Purines (C2 and C8 positions).
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Thymidylate (dTMP).
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Methionine (via Homocysteine remethylation).
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Pathway Diagram
Caption: The C3 carbon of Serine (Red) is transferred by SHMT to the Folate pool (Green), labeling downstream nucleotides.
Why DL-Serine?
While L-Serine is the bioactive form, DL-Serine (3-13C) is utilized in:
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Racemase Activity Assays: Monitoring the conversion of L-Serine to D-Serine (a neurotransmitter) by Serine Racemase.[3][4]
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Chemical Standards: As a cost-effective internal standard for MS quantitation where chiral separation is performed downstream.
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Non-Enzymatic Studies: Investigating chemical stability or non-biological synthesis routes.
References
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Cambridge Isotope Laboratories. (n.d.). L-Serine (3-13C, 99%) Product Specification. Retrieved from
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Ranka, S., & Deamer, D. (2021). Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds.[2][5] Journal of Emerging Investigators. Retrieved from
-
Sigma-Aldrich. (n.d.). DL-Serine-3-13C Product Sheet. Retrieved from
-
PubChem. (n.d.). L-Serine-3-13C Compound Summary. National Library of Medicine. Retrieved from
-
Yaylayan, V. A. (2000). Formation of Sugar-Specific Reactive Intermediates from 13C-Labeled L-Serines.[6][7] Journal of Agricultural and Food Chemistry. Retrieved from
Sources
- 1. isotope.com [isotope.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport | bioRxiv [biorxiv.org]
- 4. Frontiers | L-serine metabolic regulation and host respiratory homeostasis [frontiersin.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Formation of sugar-specific reactive intermediates from (13)C-labeled L-serines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
